molecular formula C22H28N2O3S B11357889 N-(2,5-dimethylphenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide

N-(2,5-dimethylphenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11357889
M. Wt: 400.5 g/mol
InChI Key: YIAZPSODAKDIBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-DIMETHYLPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a piperidine ring, a carboxamide group, and two aromatic rings with methyl and methanesulfonyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-DIMETHYLPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Carboxamide Group: This step often involves the reaction of the piperidine derivative with an amide-forming reagent.

    Attachment of Aromatic Rings: The aromatic rings with methyl and methanesulfonyl groups are introduced through substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-DIMETHYLPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

N-(2,5-DIMETHYLPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its effects on specific molecular targets.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2,5-DIMETHYLPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-Dimethylphenyl)piperidine-2-carboxamide: A structurally similar compound with different substituents on the aromatic rings.

    N-(2,5-Dimethylphenyl)-N’-(2-methylphenyl)-p-phenylenediamine: Another related compound with a different functional group arrangement.

Uniqueness

N-(2,5-DIMETHYLPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and the resulting chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.

Properties

Molecular Formula

C22H28N2O3S

Molecular Weight

400.5 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-1-[(2-methylphenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C22H28N2O3S/c1-16-8-9-18(3)21(14-16)23-22(25)19-10-12-24(13-11-19)28(26,27)15-20-7-5-4-6-17(20)2/h4-9,14,19H,10-13,15H2,1-3H3,(H,23,25)

InChI Key

YIAZPSODAKDIBV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3C

Origin of Product

United States

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